molecular formula C8H7ClN4S B3043339 3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide CAS No. 849060-82-8

3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide

Cat. No.: B3043339
CAS No.: 849060-82-8
M. Wt: 226.69 g/mol
InChI Key: VWDFWFWYOPNAAM-GORDUTHDSA-N
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Description

3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a chloro-substituted pyrazole ring, a cyano group, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.

    Chlorination: The pyrazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus oxychloride to introduce the chloro substituent at the desired position.

    Introduction of the cyano group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide sources like sodium cyanide or potassium cyanide.

    Formation of the thioamide group: The final step involves the reaction of the intermediate compound with thioamide reagents such as thiourea or thioacetamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to achieve large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of substituted pyrazole derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: It has been investigated for its biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: The compound shows promise as a lead compound for the development of new therapeutic agents targeting various diseases.

    Industry: It can be used in the formulation of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone: This compound shares the pyrazole ring and chloro substituent but differs in the presence of an ethanone group instead of the cyano and thioamide groups.

    N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound contains a similar pyrazole ring but is part of a more complex isoquinoline structure.

Uniqueness

3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

(E)-3-(4-chloro-1-methylpyrazol-3-yl)-2-cyanoprop-2-enethioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN4S/c1-13-4-6(9)7(12-13)2-5(3-10)8(11)14/h2,4H,1H3,(H2,11,14)/b5-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWDFWFWYOPNAAM-GORDUTHDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C=C(C#N)C(=S)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)/C=C(\C#N)/C(=S)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-2-cyanoprop-2-enethioamide
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